molecular formula C6H12N2O3 B1606644 Glycine, N-glycyl-, ethyl ester CAS No. 627-74-7

Glycine, N-glycyl-, ethyl ester

Cat. No. B1606644
CAS RN: 627-74-7
M. Wt: 160.17 g/mol
InChI Key: LFAVEINQLWIXRA-UHFFFAOYSA-N
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Description

Glycine, N-glycyl-, ethyl ester, also known as Glycine ethyl ester (GEE), is used in conjunction with N-(3-Dimethylaminopropyl)-N’-ethylcarbodiimide (EDC) for carboxyl-footprinting studies of proteins . The GEE/EDC protocol effects specific derivatization of glutamate and aspartate carboxyl side chains on intact proteins .


Synthesis Analysis

The synthesis of Glycine ethyl ester involves a reaction between absolute alcohol saturated with hydrochloric acid gas, 96 per cent alcohol, and methyleneaminoacetonitrile . The mixture is refluxed on a steam bath for three hours, during which ammonium chloride separates. After the reaction is complete, the hot alcohol solution is filtered and cooled, allowing the glycine ester hydrochloride to separate in fine white needles .


Molecular Structure Analysis

The molecular structure of Glycine, N-glycyl-, ethyl ester is represented by the formula C4H10ClNO2 . The molecular weight is 139.58 .


Chemical Reactions Analysis

Esters, including Glycine ethyl ester, typically undergo reactions such as hydrolysis, which is the splitting with water . The hydrolysis of esters is catalyzed by either an acid or a base . In the case of Glycine ethyl ester, it is used in conjunction with N-(3-Dimethylaminopropyl)-N’-ethylcarbodiimide (EDC) for carboxyl-footprinting studies of proteins .


Physical And Chemical Properties Analysis

Esters, including Glycine ethyl ester, are polar compounds but do not engage in hydrogen bonding. Therefore, they have intermediate boiling points between nonpolar alkanes and alcohols, which engage in hydrogen bonding . Ester molecules can engage in hydrogen bonding with water, so esters of low molar mass are somewhat soluble in water .

Scientific Research Applications

1. Enzymatic Hydrolysis Studies

  • Glycine, N-glycyl-, ethyl ester and its derivatives have been utilized in research to study the hydrolytic action of enzymes like α-chymotrypsin. For instance, a study by Yoshida, Yamamoto, and Izumiya (1968) synthesized and evaluated the susceptibility of various glycyl-tyrosine ethyl esters and related compounds to enzymatic hydrolysis. The findings highlighted the compound's role in understanding enzyme-substrate interactions (Yoshida, Yamamoto, & Izumiya, 1968).

2. Biodegradable Material Research

  • Research has explored the use of glycine ethyl ester derivatives in the synthesis of biodegradable materials. Crommen, Schacht, and Mense (1992) discussed the degradation properties of polyphosphazene derivatives with ethyl 2-(O-glycyl)lactate, highlighting the potential of these compounds in creating biodegradable polymers (Crommen, Schacht, & Mense, 1992).

3. Synthesis of Ionic Liquids

  • The compound has been used in the synthesis of slightly viscous N-alkyl-substituted glycine ester ionic liquids. He, Tao, Parrish, and Shreeve (2009) characterized these ionic liquids, which demonstrated properties similar to traditional heterocyclic ionic liquids but with lower viscosity, indicating potential applications in various fields (He, Tao, Parrish, & Shreeve, 2009).

4. Pharmacokinetics Studies

  • In the field of pharmacokinetics, glycine ethyl ester derivatives have been used to study the behavior of drugs in the body. Podolko et al. (2021) investigated the pharmacokinetics of a neuroprotective drug preparation, ethyl ester of N-phenylacetyl-glycyl-L-proline, highlighting the compound's role in understanding drug distribution and metabolism (Podolko et al., 2021).

5. Peptide Synthesis

  • The compound has been employed in the synthesis of peptides and oligopeptides. Nakanishi, Kimura, and Matsuno (1986) elucidated the thermolysin-catalyzed condensation of glycine ester derivatives, contributing to the development of methods for enzymatic synthesis of oligopeptides (Nakanishi, Kimura, & Matsuno, 1986).

6. Chemical Structure and Properties Analysis

  • Studies such as those by Savage et al. (2005, 2006) have synthesized and characterized various N-ferrocenyl benzoyl amino acid ethyl esters, including glycyl derivatives, to understand their chemical structures and properties. This research contributes to the broader field of organometallic chemistry (Savage et al., 2005); (Savage et al., 2006).

Safety And Hazards

Glycine ethyl ester should be handled with care to avoid contact with skin and eyes, and inhalation of dust should be avoided . In case of contact, immediate measures such as washing off with soap and plenty of water, rinsing eyes with water, and seeking medical attention are recommended .

properties

IUPAC Name

ethyl 2-[(2-aminoacetyl)amino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O3/c1-2-11-6(10)4-8-5(9)3-7/h2-4,7H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFAVEINQLWIXRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00211770
Record name Ethyl glycylglycinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00211770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Glycine, N-glycyl-, ethyl ester

CAS RN

627-74-7
Record name Glycine, N-glycyl-, ethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000627747
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl glycylglycinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00211770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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